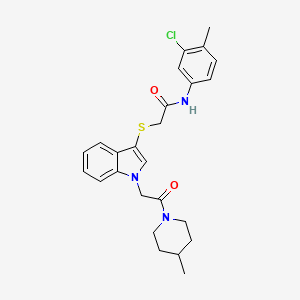

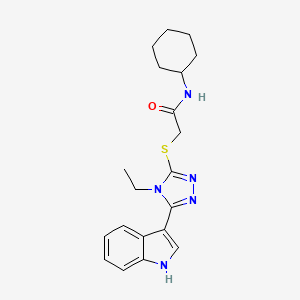

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions that build upon simpler molecules. In the case of pyridazino[3,4-b][1,5]benzoxazepin-5(6H)-ones, the starting material is 3,6-dichloro-4-pyridazinecarboxylic acid chloride. This compound is then transformed into a series of novel pyridazino benzoxazepinones, which are considered as 1,2-diazine isosters of nonnucleoside reverse transcriptase inhibitors. The synthesis pathway includes the formation of N-(2-hydroxyphenyl)-3,6-dichloro-4-pyridazinecarboxamides as intermediates .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyridazinone core, which is a bicyclic system containing nitrogen atoms at the 1 and 2 positions of the pyridazine ring. The structure is further modified by the addition of a benzoxazepin ring. The configuration of the exocyclic double bond in related compounds has been determined through Nuclear Overhauser Effect (NOE) experiments and X-ray crystallographic analysis, which are crucial techniques for confirming the stereochemistry of complex organic molecules .

Chemical Reactions Analysis

The chemical behavior of azine compounds is quite versatile, as demonstrated by their reactions with various reagents. For instance, azine phosphoranes react with benzalphthalide to yield a range of heterocyclic compounds, including pyrazolo benzoxazepines and indeno pyridine diones. The reaction conditions, such as reflux in xylene, are critical for the successful transformation of these molecules. The proposed mechanism for the formation of these products involves a series of rearrangements and ring closures, which are typical in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of these heterocyclic compounds are influenced by their molecular structure. The presence of aromatic rings and heteroatoms such as nitrogen and oxygen can affect their solubility, melting points, and reactivity. The biological activity, such as the inhibition of HIV-1 reverse transcriptase, is a significant property of the pyridazino benzoxazepinones, indicating their potential as therapeutic agents. The exact physical properties, such as solubility in various solvents or melting points, are not detailed in the provided data but are typically determined through empirical studies .

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Techniques

Researchers have developed facile synthesis methods for novel classes of compounds, including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from related precursors. These compounds are synthesized through processes involving regiospecific conversion, oxidation, intramolecular cyclization, and hydrazine reactions, showcasing the chemical versatility and potential for generating diverse molecular scaffolds (Koza et al., 2013).

Potential Anti-inflammatory and Analgesic Agents

A study on the synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones revealed their potential as anti-inflammatory and analgesic agents, with some derivatives showing promising COX-2 selectivity and minimal side effects. This highlights the therapeutic potential of these compounds in managing pain and inflammation without the adverse effects commonly associated with non-selective NSAIDs (Sharma & Bansal, 2016).

Insecticidal Applications

Research on Stemona species has led to the isolation of pyrido[1,2-a]azepine alkaloids, demonstrating significant insecticidal activity. These findings suggest that derivatives of the compound may also hold potential in developing new insect control agents, contributing to agricultural and public health applications (Kaltenegger et al., 2003).

Drug Discovery and Development

Azepane derivatives have been explored for their role as PKB inhibitors, crucial for developing treatments against diseases where protein kinase B (PKB) plays a significant role. This research underscores the importance of such compounds in the discovery of new therapeutic agents, particularly in cancer and metabolic diseases (Breitenlechner et al., 2004).

Eigenschaften

IUPAC Name |

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-25-16-8-6-15(7-9-16)17-10-11-18(23)22(20-17)14-19(24)21-12-4-2-3-5-13-21/h6-11H,2-5,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCNGIWUQQSHOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2547172.png)

![2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;bromide](/img/structure/B2547176.png)

![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2547179.png)

![N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547187.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2547191.png)

![N-(3-methoxypropyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2547192.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2547194.png)